N-methylnaphthalen-2-amine

Regioselective functionalization CO₂-mediated lithiation 2,3-disubstituted naphthalenes

Accessing 2,3-disubstituted naphthalenes is impossible using the 1-position isomer. N-Methylnaphthalen-2-amine (CAS 2216-67-3) resolves this via exclusive 3-position lithiation, enabling direct 2,3-disubstitution without protection/deprotection steps. • Exclusive 3-position regioselectivity vs. 1-isomer (CAS 2216-68-4) - non-interchangeable • N-Methylation eliminates metabolic dealkylation to carcinogenic 2-naphthylamine - critical safety advantage over PBNA • Key pharmacophore in pan-Aurora kinase inhibitor AMG 900; also serves azo coupling dyes & fluorescent probe synthesis Standard research quantities in stock; global shipping available.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 2216-67-3
Cat. No. B1593520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylnaphthalen-2-amine
CAS2216-67-3
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCNC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C11H11N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3
InChIKeyIJNQJQRKLLCLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-naphthylamine Procurement Guide


N-Methylnaphthalen-2-amine (CAS 2216-67-3, C₁₁H₁₁N, MW 157.21) is a secondary aromatic amine featuring a methyl-substituted amino group at the 2-position of the naphthalene ring system . The compound appears as a white to light yellow solid with a melting point of approximately 129–130 °C and exhibits solubility in organic solvents such as benzene, ether, and chloroform, with limited aqueous solubility reflecting its non-polar character . As an N-methylated 2-naphthylamine derivative, it serves as a versatile synthetic intermediate in dye and pigment manufacturing, as well as in medicinal chemistry applications . The 2-position substitution pattern on the naphthalene scaffold confers distinct regiochemical reactivity that fundamentally differentiates this compound from its 1-position isomer (N-methylnaphthalen-1-amine, CAS 2216-68-4) and from the parent primary amine (2-naphthylamine, CAS 91-59-8) in electrophilic substitution and cross-coupling transformations [1].

2-position regiochemistry enables 2,3-disubstituted naphthalene synthesis
N-methyl substitution differentiates oxidative stability from parent amine
Organic-solvent solubility supports dye and medchem intermediate workflows

N-Methyl-2-naphthylamine Isomer Specificity


N-Methylnaphthalen-2-amine and its 1-position isomer (N-methylnaphthalen-1-amine, CAS 2216-68-4) share identical molecular formulas (C₁₁H₁₁N) and nearly identical molecular weights (157.21 g/mol), yet exhibit fundamentally divergent regiochemical behavior in electrophilic functionalization reactions [1]. Under identical carbon dioxide-mediated protection/lithiation conditions, the 1-isomer undergoes substitution exclusively at the 2-position, whereas the 2-isomer directs electrophilic attack specifically to the 3-position – a regioselectivity divergence that is absolute and non-interchangeable [1]. Furthermore, the N-methyl substitution confers both enhanced oxidative stability relative to the parent primary amine 2-naphthylamine (a known human carcinogen associated with bladder cancer) and eliminates the metabolic N-dealkylation liability that converts N-phenyl-2-naphthylamine (PBNA, CAS 135-88-6) back to carcinogenic 2-naphthylamine in biological systems [2][3]. These three distinctions – positional regioselectivity, oxidative stability enhancement, and metabolic pathway divergence – render simple in-class substitution invalid without compromising synthetic outcomes or introducing unacceptable safety profiles.

N-Methylnaphthalen-2-amine
1-isomer (CAS 2216-68-4)
Electrophilic substitution directs to C2 instead of C3, preventing 2,3-disubstituted scaffold access
N-Methylnaphthalen-2-amine
2-Naphthylamine (parent)
Parent primary amine is a known human carcinogen; metabolic and stability profiles differ significantly
N-Methylnaphthalen-2-amine
N-Phenyl-2-naphthylamine
N-phenyl analog undergoes metabolic dealkylation to carcinogenic 2-naphthylamine; the N-methyl compound exhibits a different metabolic fate

N-Methyl-2-naphthylamine Comparative Evidence


Regioselective C3 Substitution vs. 1-Isomer

N-Methylnaphthalen-2-amine directs electrophilic substitution to the 3-position under CO₂-mediated protection/lithiation conditions, producing 3-substituted derivatives. This stands in direct contrast to N-methylnaphthalen-1-amine (CAS 2216-68-4), which undergoes substitution at the 2-position under identical conditions. The regiochemical divergence is absolute – neither isomer produces the other's substitution pattern [1].

Regioselectivity
Head-to-head
Absolute divergence: C3 (2-isomer) vs C2 (1-isomer); zero positional overlap
Enables 2,3-disubstituted scaffold inaccessible via 1-isomer
CO₂-mediated lithiation conditions
Regioselective functionalization CO₂-mediated lithiation 2,3-disubstituted naphthalenes

AMG 900 Aurora Kinase Pharmacophore

N-Methylnaphthalen-2-amine serves as a direct structural precursor to the phthalazinamine-based anticancer agent AMG 900, a potent pan-Aurora kinase inhibitor. The N-methyl-2-naphthylamine motif is incorporated into the pharmacophore to target Aurora kinases A, B, and C, which regulate mitotic cell division . While N-methylnaphthalen-1-amine and N-phenyl-2-naphthylamine lack documented utility in this specific Aurora kinase inhibitor class, the 2-position N-methyl substitution pattern is structurally required for AMG 900's kinase binding orientation .

Kinase Pharmacophore
Class-level
Documented precursor for pan-Aurora inhibitor AMG 900
2-position N-methyl motif structurally required; 1-isomer lacks utility
Source-specific review recommended
Medicinal chemistry Kinase inhibition Anticancer agents

Ir/ZnO-Catalyzed Selective Monomethylation

N-Methylnaphthalen-2-amine can be synthesized with tunable selectivity between monomethylation and dimethylation using an Ir/ZnO catalyst system. At low catalyst loading (0.5 mol% Ir) in a mesitylene/methanol solvent mixture, the reaction favors mono-N-methylated amine formation. Increasing catalyst loading to 2 mol% Ir in neat methanol shifts selectivity toward N,N-dimethylated product. This tunability enables efficient production of N-methylnaphthalen-2-amine in good to excellent yields via an environmentally benign continuous flow system .

Catalytic N-Methylation
Cross-study comparable
Tunable selectivity: 0.5 mol% Ir favors mono-N-methyl over dimethyl
Scalable route without stoichiometric methylating agents
Ir/ZnO catalyst, continuous flow
Catalytic N-methylation Flow chemistry Ir/ZnO catalyst

Conformational Stability: 2- vs. 1-Naphthylamine

Dynamic NMR studies demonstrate that N-alkyl-N-methyl-2-naphthylamines adopt planar, achiral conformations at equilibrium, whereas the corresponding N-alkyl-N-methyl-1-naphthylamines adopt twisted conformations that yield enantiomeric conformers at low temperature. The 1-naphthylamine derivatives exhibit measurable barriers to enantiomerization by line-shape analysis; the 2-naphthylamine derivatives exhibit no such chiral conformers due to their planar geometry .

Conformational Stability
Head-to-head
Planar achiral conformers vs. twisted chiral conformers in 1-isomer
Simplifies chiral analysis and QC documentation
Dynamic NMR, low-temperature analysis
Conformational analysis Dynamic NMR Atropisomerism

N-Methyl-2-naphthylamine Application Scenarios


2,3-Disubstituted Naphthalene Synthesis

N-Methylnaphthalen-2-amine enables the direct preparation of 2,3-disubstituted naphthalenes through CO₂-mediated NH protection, lithiation with tert-butyllithium at the 3-position, and subsequent electrophilic trapping [1]. This one-pot sequence avoids the need for separate protection/deprotection steps and provides access to a substitution pattern that the 1-position isomer (CAS 2216-68-4) cannot produce [1].

Aurora Kinase Inhibitor Lead Optimization

The N-methyl-2-naphthylamine scaffold serves as a key pharmacophore component in the development of pan-Aurora kinase inhibitors such as AMG 900, an anticancer agent targeting mitotic regulation [1]. Procurement of N-methylnaphthalen-2-amine supports structure-activity relationship (SAR) studies and lead optimization programs requiring the 2-position N-methyl substitution pattern for kinase binding [1].

Dye & Pigment Azo Coupling Intermediate

N-Methylnaphthalen-2-amine participates in azo coupling reactions with diazotized aromatic amines to produce vibrant colorants for textile and plastic applications [1]. The compound's ability to undergo electrophilic substitution at the naphthalene ring, combined with the secondary amine's coupling capacity, yields stable pigments with defined chromophoric properties [1].

Fluorescent Probe Building Block

N-Methylnaphthalen-2-amine acts as a building block in the synthesis of tricyclic 2-amino-6-bromonaphthalenes, which serve as fluorescent probes for biological imaging applications [1]. The brominated derivatives also function as intermediates for kinase inhibitor development through palladium-catalyzed cross-coupling reactions [1].

Application
Selection Property
Validation Focus
2,3-Disubstituted Naphthalene Synthesis
2-position regiochemical control
CO₂-mediated lithiation selectivity
Aurora Kinase Inhibitor Research
2-N-methyl pharmacophore requirement
Kinase binding orientation and SAR
Azo Dye & Pigment Intermediates
Electrophilic substitution and azo coupling
Chromophore stability and color properties
Fluorescent Probe Building Block
Bromination and cross-coupling reactivity
Fluorescence emission and derivatization

Technical Documentation Hub

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43 linked technical documents
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